molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine

Cat. No.: B13719260
M. Wt: 270.20 g/mol
InChI Key: JRYROPPYHWDZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a pyridine derivative featuring a bromine atom at position 6, a hydroxyl (-OH) group at position 2, and a trimethylsilyl-protected ethynyl (-C≡C-Si(CH₃)₃) group at position 3. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the trimethylsilyl (TMS) ethynyl group provides steric protection and enables further functionalization via cross-coupling reactions (e.g., Sonogashira or click chemistry) .

Properties

Molecular Formula

C10H12BrNOSi

Molecular Weight

270.20 g/mol

IUPAC Name

6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13)

InChI Key

JRYROPPYHWDZTA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group at the 2nd position.

    Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.

These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Organic Synthesis

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it useful in creating derivatives with tailored properties .

Medicinal Chemistry

Research indicates potential biological activities, particularly in the following areas:

  • Cytotoxicity : In vitro studies have shown moderate cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. This suggests its potential as a lead compound for cancer therapy .
  • Antibacterial Activity : A comparative study highlighted that structural modifications, including the trimethylsilyl ethynyl group, significantly enhance antibacterial efficacy against various strains .

Material Science

The compound is also explored for developing new materials with specific properties, such as polymers and coatings. Its unique structure contributes to enhanced stability and performance in industrial applications .

Case Study 1: Antibacterial Efficacy

A study evaluating various pyridine derivatives found that compounds with the trimethylsilyl ethynyl group exhibited improved antibacterial activity compared to others. This emphasizes the role of structural modifications in enhancing pharmacological properties .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity studies, this compound was tested against several cancer cell lines. The results demonstrated its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and properties of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine and analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
This compound Br (6), -OH (2), -C≡C-TMS (3) C₁₁H₁₃BrNO₂Si* ~328.28* Hydroxyl, Alkyne, TMS High polarity; potential bioactivity
6-Bromo-2-chloro-4-[2-(TMS)ethynyl]-3-pyridinamine Br (6), Cl (2), -NH₂ (3), -C≡C-TMS (4) C₁₀H₁₂BrClN₂Si 335.66 Chloro, Amine, Alkyne, TMS Enhanced stability; drug intermediate
5-Bromo-3-[(TMS)ethynyl]pyridin-2-amine Br (5), -NH₂ (2), -C≡C-TMS (3) C₁₀H₁₃BrN₂Si 269.21 Amine, Alkyne, TMS Modular for Suzuki couplings
5-Bromo-3-methoxy-2-[(TMS)ethynyl]pyridine Br (5), -OCH₃ (3), -C≡C-TMS (2) C₁₁H₁₄BrNOSi 284.22 Methoxy, Alkyne, TMS Lipophilic; agrochemical applications
6-Bromo-2-chloro-3-(TMS)pyridine Br (6), Cl (2), -TMS (3) C₈H₁₁BrClNSi 280.62 Chloro, TMS Inert scaffold for organometallics

*Calculated based on structural similarity to listed compounds.

Key Observations:

This may enhance solubility in polar solvents or binding affinity in biological systems. Trimethylsilyl ethynyl groups (common in ) serve as protective and directing groups for cross-coupling reactions. For example, the TMS group in 5-Bromo-3-[(TMS)ethynyl]pyridin-2-amine enables selective deprotection for further functionalization .

Positional Isomerism :

  • Bromine placement (positions 5 vs. 6) alters electronic effects. For instance, 5-bromo derivatives (e.g., ) may exhibit distinct reactivity in nucleophilic substitutions compared to 6-bromo analogues.

Biological Relevance :

  • Imidazo[4,5-b]pyridine derivatives (e.g., ) with alkyne groups demonstrate biological activity, suggesting that the target compound’s ethynyl-TMS group could similarly enable conjugation to bioactive moieties .

Physicochemical and Spectroscopic Data Comparison

NMR and Mass Spectrometry:

  • Target Compound (Inferred) :
    • ¹H NMR : Expected peaks for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl (-OH) at δ ~5.5 ppm (broad).
    • ¹³C NMR : Trimethylsilyl carbons at δ ~0 ppm; ethynyl carbons at δ ~90–100 ppm (C≡C) .
  • 6-Bromo-2-chloro-4-[TMS-ethynyl]-3-pyridinamine :
    • ¹³C NMR : Ethynyl carbons at δ 115.4 (C≡C), TMS carbons at δ 26.2 (CH₂) .
  • 5-Bromo-3-methoxy-2-[TMS-ethynyl]pyridine :
    • IR : C=O stretch at 1707 cm⁻¹; C≡N at 1603 cm⁻¹ .

Thermal Stability:

  • Methoxy-substituted derivatives (e.g., ) exhibit higher thermal stability (mp 136°C) compared to hydroxylated analogues due to reduced hydrogen-bonding .

Biological Activity

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a trimethylsilyl ethynyl moiety. The synthesis typically involves the bromination of pyridine derivatives followed by functionalization with trimethylsilyl ethynyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The structure-activity relationship indicates that modifications in the pyridine ring can enhance antibacterial properties .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA1.5 µM
Derivative AVRE0.63 µM
Derivative BE. coli1.25 µM

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 10 to 30 µM against HeLa cells and MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through interaction with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity towards enzymes or receptors involved in disease processes .

Case Study 1: Antibacterial Efficacy

In a comparative study, various pyridine derivatives were tested against bacterial strains. The results demonstrated that the presence of the trimethylsilyl ethynyl group significantly improved antibacterial activity compared to other substitutions on the pyridine ring. This study emphasizes the importance of structural modifications in enhancing pharmacological properties .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of related compounds revealed that those with similar structural features to this compound displayed promising results in inhibiting cell proliferation in vitro. The study highlighted that the compound's mechanism likely involves apoptosis induction in cancer cells, warranting further exploration .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 6-bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine, and how do reaction conditions influence yield?

  • Synthesis Approach :

  • Start with a halogenated pyridine precursor (e.g., 6-bromo-2-hydroxypyridine) and introduce the trimethylsilyl (TMS) ethynyl group via Sonogashira coupling. This requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in a degassed solvent system (e.g., THF or DMF) .
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar) to prevent side reactions. Optimize reaction temperature (typically 60–80°C) to balance reactivity and stability of the TMS group. Post-reaction, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
    • Yield Optimization : Monitor by TLC or HPLC. Low yields often result from incomplete deprotection of intermediates or competing side reactions (e.g., homocoupling of alkynes).

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions. The TMS group appears as a singlet at ~0.3 ppm (¹H) and 0–10 ppm (¹³C). The hydroxy proton (2-position) is typically downfield-shifted (δ 10–12 ppm) .
  • Elemental Analysis : Confirm purity by matching experimental and theoretical values for C, H, N, and Br (e.g., ±0.3% deviation) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₁H₁₃BrNOSi: calc. 314.9804) .

Advanced Research Questions

Q. How does the hydroxy group at the 2-position influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The hydroxy group acts as a directing group, facilitating electrophilic substitution at the 3- or 5-positions. However, steric hindrance from the bulky TMS-ethynyl group at 3-position may shift reactivity to the 5-position .
  • Experimental Design : Test Suzuki-Miyaura coupling with aryl boronic acids. Use DFT calculations to model transition states and predict regioselectivity .
    • Data Contradictions : If unexpected regioselectivity occurs (e.g., coupling at 4-position), assess solvent polarity (DMF vs. toluene) or ligand effects (bulky ligands like XPhos) .

Q. What are the challenges in analyzing tautomeric equilibria between the hydroxy and oxo forms of this compound?

  • Methodology :

  • Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomerization. The oxo form (pyridone) dominates in polar aprotic solvents, while the hydroxy form is stabilized in acidic conditions .
  • Contradictions : Discrepancies in pKa values (theoretical vs. experimental) may arise due to intramolecular hydrogen bonding with the TMS-ethynyl group. Validate via UV-Vis titration in buffered solutions .

Q. How can computational chemistry predict the compound’s reactivity in medicinal chemistry applications?

  • Applications :

  • Perform docking studies to evaluate interactions with biological targets (e.g., kinases or antimicrobial enzymes). The TMS-ethynyl group enhances lipophilicity, improving membrane permeability .
  • SAR Guidance : Modify the hydroxy group to esters or ethers to assess stability in physiological conditions. Compare with analogs like 5-bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.